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Compound of Interest

Compound Name: O-1269

Cat. No.: B3062611 Get Quote

An In-depth Examination of the Diarylpyrazole Cannabinoid Agonist

Abstract
O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific

community for its unexpected pharmacological profile. While structurally related to potent

cannabinoid receptor antagonists such as rimonabant, O-1269 functions as a partial agonist at

the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive

overview of the chemical structure, biological activity, and potential signaling pathways of O-
1269, tailored for researchers, scientists, and drug development professionals. Detailed

experimental protocols for assessing cannabinoid receptor binding and functional activity are

also presented to facilitate further investigation into this and related compounds.

Chemical Structure and Properties
O-1269, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-

pentylpyrazole-3-carboxamide, is a small molecule with the molecular formula C22H22Cl3N3O.
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Property Value

IUPAC Name
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-

methyl-N-pentylpyrazole-3-carboxamide

Molecular Formula C22H22Cl3N3O

Molecular Weight 450.8 g/mol

SMILES
CCCCCNC(=O)c1c(C)c(-c2ccc(Cl)cc2)nn1-

c1cc(Cl)ccc1Cl

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as DMSO and

ethanol

Biological Activity
O-1269 is distinguished by its activity as a partial agonist at the cannabinoid type 1 (CB1)

receptor, with a reported binding affinity (Ki) of 32 nM[1]. Unlike its structural analogues that act

as antagonists, O-1269 elicits a functional response upon binding to the CB1 receptor, albeit to

a lesser extent than a full agonist. The binding affinity and functional activity at the cannabinoid

type 2 (CB2) receptor have not been extensively reported in publicly available literature, thus

its selectivity profile remains to be fully elucidated. The agonist activity of O-1269 at

cannabinoid receptors is responsible for its observed in vivo effects, which include analgesia

and sedation.

Quantitative Data
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Parameter Receptor Value Assay Type

Binding Affinity (Ki) CB1 32 nM[1]
Radioligand Binding

Assay

Binding Affinity (Ki) CB2 Not Reported -

Efficacy (EC50) CB1 / CB2 Not Reported
Functional Assay

(e.g., cAMP, GTPγS)

Maximal Effect

(Emax)
CB1 / CB2 Not Reported

Functional Assay

(e.g., cAMP, GTPγS)

Signaling Pathways
As a cannabinoid receptor agonist, O-1269 is expected to modulate intracellular signaling

cascades typically associated with CB1 receptor activation. CB1 receptors are G-protein

coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon agonist

binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. Downstream effects of CB1 receptor activation also

include the modulation of various ion channels and protein kinases.
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Figure 1. Proposed signaling pathway for O-1269 via the CB1 receptor.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

biological activity of cannabinoid receptor ligands like O-1269.
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Radioligand Binding Assay (for determining Ki)
This protocol is used to determine the binding affinity of a test compound by measuring its

ability to displace a radiolabeled ligand from the receptor.

Materials:

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

Test compound (O-1269).

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.1% Triton X-

100, pH 7.4).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compound (O-1269).

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand,

and the various concentrations of the test compound.

Add the cell membranes to initiate the binding reaction.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled

known ligand.

Data is analyzed using non-linear regression to determine the IC50 value, which is then

converted to the Ki value using the Cheng-Prusoff equation.
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Figure 2. Experimental workflow for the radioligand binding assay.
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cAMP Functional Assay (for determining EC50 and
Emax)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP)

following adenylyl cyclase stimulation, which is a hallmark of Gi/o-coupled receptor activation.

Materials:

Cells expressing the cannabinoid receptor of interest (CB1 or CB2).

Forskolin (an adenylyl cyclase activator).

Test compound (O-1269).

cAMP assay kit (e.g., HTRF, ELISA).

Cell culture medium and reagents.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere overnight.

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to

prevent cAMP degradation).

Add serial dilutions of the test compound (O-1269) to the wells and incubate for a short

period.

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate

adenylyl cyclase.

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit

according to the manufacturer's instructions.

Data is analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax

values.
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[35S]GTPγS Binding Assay (for determining G-protein
activation)
This functional assay directly measures the activation of G-proteins by a receptor agonist.

Materials:

Cell membranes expressing the cannabinoid receptor of interest.

[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

Test compound (O-1269).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Scintillation supplies.

Procedure:

Prepare serial dilutions of the test compound (O-1269).

In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the various

concentrations of the test compound.

Add the cell membranes and incubate for a pre-incubation period.

Add [35S]GTPγS to initiate the binding reaction.

Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.

Data is analyzed to determine the EC50 and Emax for G-protein activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/product/b3062611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
While a specific, published synthesis protocol for O-1269 is not readily available, its structure

as a 1,5-diarylpyrazole-3-carboxamide suggests a synthetic route common for this class of

compounds. The synthesis would likely involve the condensation of a 1,3-dicarbonyl compound

with a substituted hydrazine to form the pyrazole core, followed by functional group

manipulations to introduce the carboxamide side chain.

Conclusion
O-1269 represents an intriguing pharmacological tool for studying the cannabinoid system. Its

partial agonist activity at the CB1 receptor, in contrast to its antagonist relatives, highlights the

subtle structural determinants that govern ligand efficacy. The detailed protocols provided

herein should empower researchers to further investigate the properties of O-1269 and other

novel cannabinoid receptor modulators, ultimately contributing to a deeper understanding of

the endocannabinoid system and the development of new therapeutics. Further research is

warranted to fully characterize its activity at the CB2 receptor and to elucidate its complete in

vivo pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3062611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

